![molecular formula C19H17N3O2S B13358802 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)acetamide](/img/structure/B13358802.png)
2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)acetamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cinnamylidene-2-cyanothioacetamide with acetylacetone under specific conditions . The reaction is carried out in boiling ethanol containing sodium ethoxide, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The acetyl and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: Its unique structure allows for the exploration of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)acetamide exerts its effects involves interactions with various molecular targets. The cyano and acetyl groups can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in multiple pathways, influencing biological processes at the molecular level .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]-2-pyridinyl}sulfanyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C19H17N3O2S |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
2-[5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C19H17N3O2S/c1-12-18(13(2)23)15(9-8-14-6-4-3-5-7-14)16(10-20)19(22-12)25-11-17(21)24/h3-9H,11H2,1-2H3,(H2,21,24)/b9-8+ |
InChI-Schlüssel |
DHFBATFRSHKBPO-CMDGGOBGSA-N |
Isomerische SMILES |
CC1=C(C(=C(C(=N1)SCC(=O)N)C#N)/C=C/C2=CC=CC=C2)C(=O)C |
Kanonische SMILES |
CC1=C(C(=C(C(=N1)SCC(=O)N)C#N)C=CC2=CC=CC=C2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


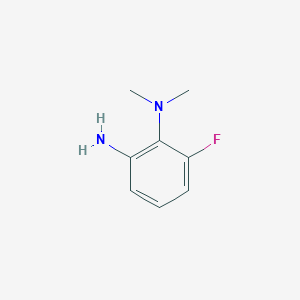
![N-(4-bromo-2-methylphenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358734.png)

![N-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}propanamide](/img/structure/B13358750.png)
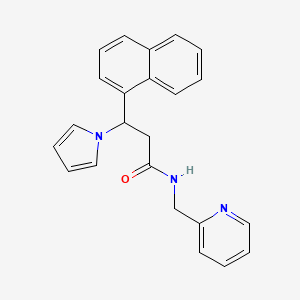
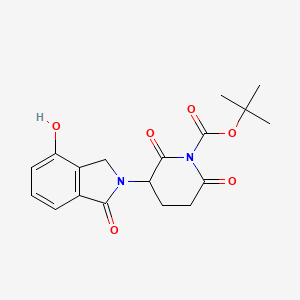
![N-(1-cyano-1,2-dimethylpropyl)-2-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B13358762.png)
![2-{[5-(4-tert-butylphenyl)-4-cyclopentyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13358765.png)
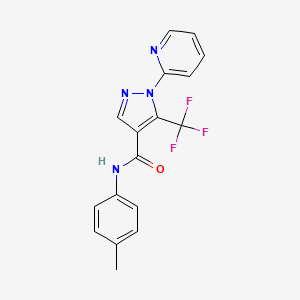
![6-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-3-hydroxy-2-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-4H-pyran-4-one](/img/structure/B13358775.png)
![4-Isopropyl-2-[(4-methyl-1-piperidinyl)sulfonyl]phenyl methyl ether](/img/structure/B13358786.png)
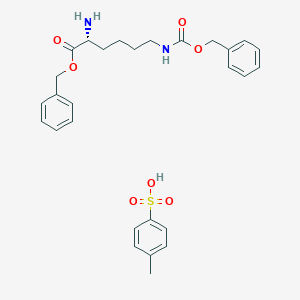
![(4aR,6aS,7S)-7-(Hydroxymethyl)-4a,6a-dimethyl-1,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-2H-indeno[5,4-f]quinolin-2-one](/img/structure/B13358793.png)

